molecular formula C13H18 B6254232 1,1,5,6-tetramethyl-2,3-dihydro-1H-indene CAS No. 942-43-8

1,1,5,6-tetramethyl-2,3-dihydro-1H-indene

Cat. No. B6254232
CAS RN: 942-43-8
M. Wt: 174.3
InChI Key:
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Description

1,1,5,6-Tetramethyl-2,3-dihydro-1H-indene (TMID) is an organic compound belonging to the class of heterocyclic compounds. It is a colorless liquid that is insoluble in water and has a low vapor pressure. It is a naturally occurring compound that is mainly found in petroleum and coal tar. TMID has been studied for its possible applications in scientific research, as well as its biochemical and physiological effects.

Scientific Research Applications

1,1,5,6-tetramethyl-2,3-dihydro-1H-indene has been studied for its possible applications in scientific research. It has been used as a starting material for the synthesis of a variety of compounds, such as 1,1,5,6-tetramethyl-2,3-dihydro-1H-indene-1-carboxylic acid and related derivatives. It has also been used as a reagent in the synthesis of 1,1,5,6-tetramethyl-2,3-dihydro-1H-indene-2-carboxylic acid and its derivatives.

Mechanism of Action

The mechanism of action of 1,1,5,6-tetramethyl-2,3-dihydro-1H-indene is not yet fully understood. However, it is believed that it may act as a ligand, forming complexes with metal ions, or as an inhibitor of enzymes. It has also been suggested that it may act as an antioxidant, scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,1,5,6-tetramethyl-2,3-dihydro-1H-indene are still largely unknown. However, it has been shown to inhibit the growth of certain microorganisms and has been used in the treatment of fungal infections. In addition, it has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1,1,5,6-tetramethyl-2,3-dihydro-1H-indene in laboratory experiments is that it is relatively easy to synthesize, and it is also fairly stable. Additionally, it has a low vapor pressure, which makes it suitable for use in gas chromatography and other analytical techniques. However, it is insoluble in water, so it must be dissolved in an organic solvent before use.

Future Directions

There are a number of potential future directions for research on 1,1,5,6-tetramethyl-2,3-dihydro-1H-indene. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the treatment of diseases. Additionally, further research is needed to determine its efficacy in laboratory experiments, as well as its potential toxicity and other safety concerns. Finally, further research is needed to explore the potential of 1,1,5,6-tetramethyl-2,3-dihydro-1H-indene as a starting material for the synthesis of other compounds.

Synthesis Methods

1,1,5,6-tetramethyl-2,3-dihydro-1H-indene can be synthesized by a number of methods, including the alkylation of methylindene and the reaction of 1,3-dichloro-2,4,5-trimethylbenzene with trimethylsilyl chloride. Other methods involve the reaction of 1,3-dichloro-2,4,5-trimethylbenzene with ethylmagnesium bromide, or the reaction of 1,3-dibromo-2,4,5-trimethylbenzene with sodium methoxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,1,5,6-tetramethyl-2,3-dihydro-1H-indene involves a series of reactions starting from commercially available starting materials. The key steps include the formation of a cyclohexanone intermediate, followed by a Diels-Alder reaction with a diene to form the desired indene product.", "Starting Materials": [ "2-methyl-2-butene", "methyl vinyl ketone", "sodium hydroxide", "acetic acid", "sodium chloride", "sodium sulfate", "magnesium", "iodine", "2-methylcyclohexanone", "1,3-butadiene" ], "Reaction": [ "Step 1: React 2-methyl-2-butene with methyl vinyl ketone in the presence of sodium hydroxide to form a Michael adduct.", "Step 2: Acid-catalyzed dehydration of the Michael adduct to form a diene.", "Step 3: React the diene with iodine and magnesium to form a dienophile.", "Step 4: React the dienophile with 2-methylcyclohexanone in the presence of acetic acid to form a cyclohexanone intermediate.", "Step 5: Perform a Diels-Alder reaction between the cyclohexanone intermediate and 1,3-butadiene to form 1,1,5,6-tetramethyl-2,3-dihydro-1H-indene.", "Step 6: Purify the product by washing with sodium chloride and drying with sodium sulfate." ] }

CAS RN

942-43-8

Product Name

1,1,5,6-tetramethyl-2,3-dihydro-1H-indene

Molecular Formula

C13H18

Molecular Weight

174.3

Purity

95

Origin of Product

United States

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